

Tenalisib Pharmacokinetic Assessment: Methods and Protocols

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Compound Focus: Tenalisib

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This section provides a detailed overview of the standard procedures for assessing the pharmacokinetics of **Tenalisib**, from study design to bioanalysis.

Study Design and Sampling Protocol

Tenalisib PK has been characterized in clinical trials using intensive blood sampling schedules [1] [2]:

- **Dosing: Tenalisib** is administered orally twice daily (BID) in a fasting state (at least 1 hour before or 2 hours after meals) [2]. The recommended phase II dose (RP2D) is 800 mg BID [1].
- **Blood Collection for PK:**
 - **Cycle 1 Day 1 (C1D1) & Cycle 2 Day 1 (C2D1):** Intensive sampling to characterize single-dose and steady-state PK.
 - **Sparse Sampling:** Pre-dose samples collected at other time points (e.g., Day 8 and Day 15 of Cycles 1 and 2; Day 1 of subsequent cycles) to monitor drug exposure [2].

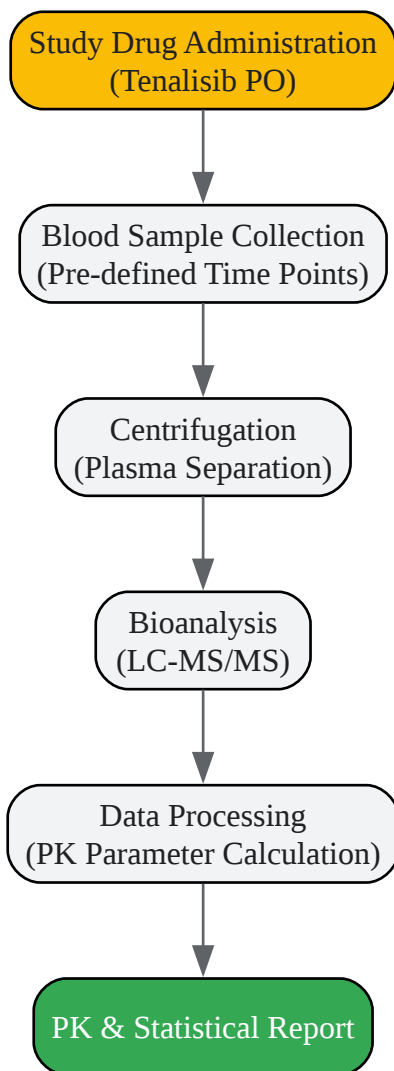
Table: Key Pharmacokinetic Parameters for **Tenalisib** (800 mg BID, Fasting)

Parameter	Description	Reported Value (Median)
T~max~	Time to maximum plasma concentration	Rapidly absorbed [2]
t~1/2~	Elimination half-life	~2.28 hours [2]

Parameter	Description	Reported Value (Median)
C _{max}	Maximum plasma concentration	Measured as part of PK profile [2]
AUC	Area Under the plasma Concentration-time curve	Measured as part of PK profile [2]

Analytical Workflow for Tenalisib PK

The general workflow for a **Tenalisib** PK study involves sample collection, processing, analysis, and data calculation, as outlined below:



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Detailed Experimental Protocols

1. Blood Sample Collection and Processing [1] [2]

- **Collection:** Draw venous blood into tubes containing an anticoagulant (e.g., K2EDTA).
- **Processing:** Centrifuge blood samples promptly at 4°C to separate plasma.
- **Storage:** Store the harvested plasma at -70°C or below until analysis.

2. Bioanalytical Method for Plasma **Tenalisib**

- **Technology:** Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
- **Procedure:**
 - **Sample Preparation:** Thaw plasma samples and precipitate proteins using an organic solvent (e.g., acetonitrile). A stable isotope-labeled internal standard for **Tenalisib** is added to ensure quantification accuracy.
 - **Chromatographic Separation:** Inject the processed sample into an LC system. **Tenalisib** is separated from matrix components using a reverse-phase column (e.g., C18) with a gradient elution of mobile phases (water and organic solvent).
 - **Mass Spectrometric Detection:** Analyze the eluent using a triple-quadrupole mass spectrometer. Detect **Tenalisib** and its internal standard by monitoring their unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
- **Validation:** The method must be validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).

3. Pharmacokinetic and Statistical Analysis

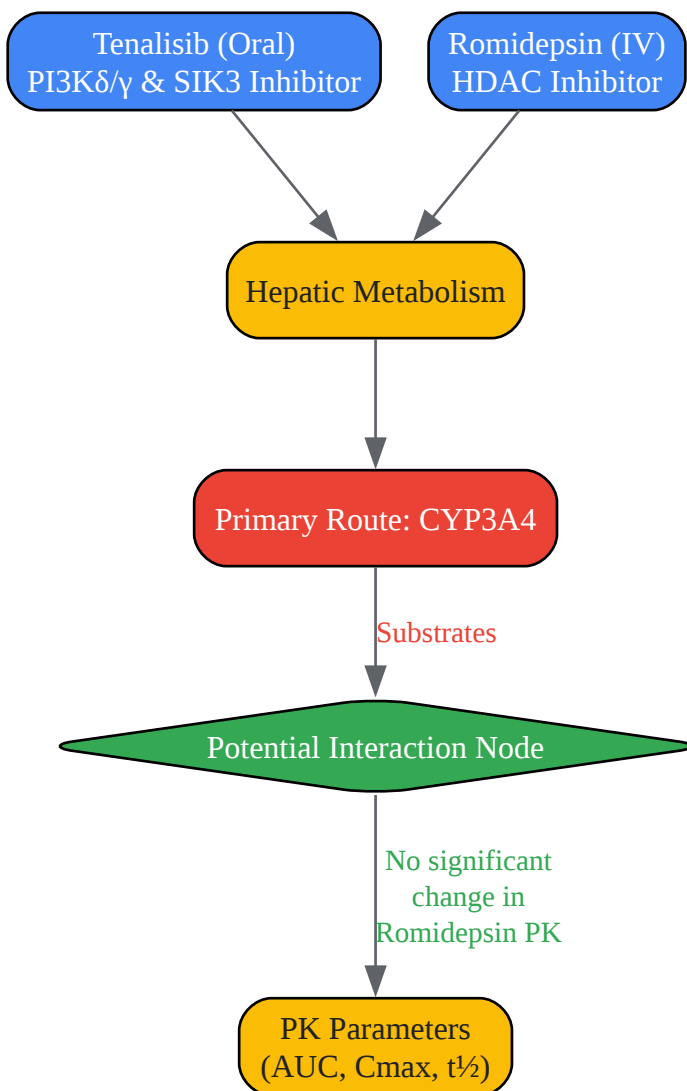
- **Non-compartmental analysis** is standard for calculating PK parameters from plasma concentration-time data [2].
- **Software:** Industry-standard software (e.g., Phoenix WinNonlin) is used for calculations.
- **Key Outputs:**
 - **C_{max}** and **T_{max}**: Observed directly from data.
 - **AUC_{0-t}**: Calculated using the linear-up/log-down trapezoidal method.
 - **t_{1/2}**: Calculated as $\ln(2)/\lambda_z$, where λ_z is the terminal elimination rate constant.

Application Notes in Combination Therapy

When **Tenalisib** is co-administered with other drugs, such as Romidepsin, additional assessments are critical [1]:

- **Drug-Drug Interaction (DDI) Studies:** Conduct full PK profiling for both drugs when given alone and in combination.
- **Romidepsin PK Sampling:** Collect serial blood samples after intravenous Romidepsin infusion (e.g., on Days 1, 8, and 15 of a 28-day cycle) and analyze using a validated LC-MS/MS method [1].
- **Statistical Comparison:** Compare the PK parameters (AUC, C_{max}) of each drug between combination and monotherapy cohorts. The study combining **Tenalisib** with Romidepsin concluded that co-administration did not significantly alter the pharmacokinetics of Romidepsin [1].

The diagram below illustrates the metabolic pathway and potential interaction nodes for **Tenalisib** and Romidepsin, which is a key consideration in DDI study design.



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Conclusion

The pharmacokinetic assessment of **Tenalisib** relies on robust, validated LC-MS/MS methods for bioanalysis, coupled with standard non-compartmental analysis. The established protocols are suitable for both monotherapy and combination therapy studies, with a focus on evaluating potential drug-drug interactions. The short half-life of **Tenalisib** supports a twice-daily dosing regimen to maintain effective drug exposure [1] [2].

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References

1. Safety and efficacy of tenalisib in combination with ... [pmc.ncbi.nlm.nih.gov]
2. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ ... [pmc.ncbi.nlm.nih.gov]

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